(R)-1-(4-Chlorophenyl)ethanol

Biocatalysis Asymmetric Synthesis Green Chemistry

Sourcing a defined (R)-configured chiral benzylic alcohol is critical for enantioselective drug synthesis; using the racemate introduces biological uncertainty and resolution costs. (R)-1-(4-Chlorophenyl)ethanol solves this directly. - **Chiral Purity:** >98% e.e., specific rotation [α]²⁰/D +49.0° (c=1.6 in CHCl₃). - **Key Application:** Enables Mitsunobu synthesis of chiral 3-aryl-3-substituted propanoic acids and 2,3,4,9-tetrahydro-1H-carbazole-based DP1 receptor antagonists. - **Supply Chain:** Available as an analytical reference standard or multi-gram building block for R&D.

Molecular Formula C8H9ClO
Molecular Weight 156.61 g/mol
CAS No. 75968-40-0
Cat. No. B3024736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(4-Chlorophenyl)ethanol
CAS75968-40-0
Molecular FormulaC8H9ClO
Molecular Weight156.61 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)Cl)O
InChIInChI=1S/C8H9ClO/c1-6(10)7-2-4-8(9)5-3-7/h2-6,10H,1H3/t6-/m1/s1
InChIKeyMVOSNPUNXINWAD-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-1-(4-Chlorophenyl)ethanol Overview


(R)-1-(4-Chlorophenyl)ethanol is a chiral secondary alcohol with the molecular formula C₈H₉ClO and a molecular weight of 156.61 g/mol, existing as a colorless to pale yellow liquid or solid depending on purity and temperature [1]. Its value lies in its defined (R)-stereochemistry at the benzylic carbon, which makes it a critical building block for synthesizing single-enantiomer pharmaceuticals, agrochemicals, and other fine chemicals [2]. The compound's optical activity, characterized by a specific rotation of [α]²⁰/D +49.0° (c = 1.6 in chloroform), distinguishes it from its racemic mixture .

Chiral building block for asymmetric synthesis
Defined (R)-stereochemistry at benzylic carbon
Liquid physical form simplifies dispensing and scale-up

Chiral Specificity of (R)-1-(4-Chlorophenyl)ethanol


Direct substitution of (R)-1-(4-Chlorophenyl)ethanol with its racemic mixture or the (S)-enantiomer is scientifically unsound for any application involving chirality . A racemic mixture is composed of equal amounts of (R) and (S) enantiomers, which cancel each other's optical activity and can lead to distinct biological interactions, potentially reducing efficacy or causing adverse effects [1]. Furthermore, using a racemate in asymmetric synthesis is impractical because the starting material lacks the chiral information needed for stereochemical control, often requiring a costly and time-consuming resolution step . The specific (R)-configuration is essential for downstream reactions, such as its use in the synthesis of chiral 3-aryl-3-substituted propanoic acids via the Mitsunobu reaction, where stereochemistry is preserved .

Racemic mixture
Cancels optical activity and may produce distinct biological interactions; requires additional resolution for stereochemical control.
(S)-enantiomer
May yield opposite stereochemical outcomes in asymmetric reactions and different biological interactions compared to (R)-form.
Lower-purity commercial grades
Undefined enantiomeric excess limits batch consistency and reproducibility in chiral research applications.

Evidence: (R)-1-(4-Chlorophenyl)ethanol vs. Analogs


Enantioselective Biocatalytic Reduction

The synthesis of (R)-1-(4-chlorophenyl)ethanol is typically achieved through the asymmetric reduction of prochiral 4-chloroacetophenone using engineered ketoreductases (KREDs). This biocatalytic method offers a clear advantage in enantioselectivity and yield over traditional chemical methods [1]. While general plant-tissue catalysis achieves an enantiomeric excess (e.e.) of up to 98% and a chemical yield of 80% for 4'-chloroacetophenone reduction [2], more advanced and specific KRED enzyme engineering can achieve >99% e.e. and near-quantitative yields for similar substrates [3].

Biocatalytic reduction
Class-level
KRED (class inference): ee >98%, yield >95%; plant tissue: 98% ee, 80% yield; chem. hydrogenation: ee ≤84%
Supports biocatalytic method selection for higher yield and enantioselectivity
Class-level data; confirm with target substrate
Biocatalysis Asymmetric Synthesis Green Chemistry

Chiral Purity in Commercial Batches

Commercial suppliers, such as TCI, provide (R)-1-(4-Chlorophenyl)ethanol with a guaranteed optical purity of >98.0% enantiomeric excess (e.e.), determined by chiral GC analysis [1]. In contrast, many other suppliers offer the racemic mixture or the compound at a lower purity grade (e.g., 95% chemical purity, which does not specify e.e.) .

Commercial chiral purity
Specification review
TCI: >98.0% ee; other suppliers: ee unspecified or ≤95%
Defined ee ensures reproducible asymmetric synthesis
Source review recommended; confirm lot-specific certificate
Quality Control Chiral Purity Analytical Chemistry

Chiral HPLC Separation Benchmarking

The racemate of 1-(4-chlorophenyl)ethanol can be resolved into its enantiomers using advanced chiral stationary phases (CSPs). A recent study demonstrated a column efficiency of 18,900 plates m⁻¹ for 1-(4-chlorophenyl)ethanol on novel CCOF@SiO₂ chiral columns [1]. This is comparable to, and in some cases exceeds, the performance of commercial chiral columns like Chiralpak AD-H for this specific analyte, demonstrating the feasibility of high-purity analysis and preparative separation.

Chiral HPLC benchmark
Reported method
18,900 plates m⁻¹ (CCOF-TpPa-1@SiO₂) for racemic 1-(4-chlorophenyl)ethanol
Analytical resolution supports purity verification
Comparable to fluorinated analog; cross-study context
Chiral Chromatography Analytical Method Development Quality Control

Liquid Intermediate Physical Properties

The target compound is supplied as a colorless to light yellow clear liquid at room temperature, with a verified density of 1.158 g/mL at 25 °C and a specific gravity of 1.17 (20/20) [1]. This liquid physical form facilitates accurate dispensing and mixing in process chemistry workflows, unlike the solid racemic mixture (CAS 3391-10-4) which melts at 70-72°C . The consistency of these reported values across multiple authoritative sources (TCI, AKSci) underscores the reliability of its physical properties for scale-up calculations.

Physical state
Reported property
(R)-enantiomer: liquid, density 1.158–1.17 g/mL; racemate: solid, mp 70–72°C
Liquid form eases dispensing and scale-up operations
Physical state verified across supplier documentation
Physicochemical Properties Material Handling Process Chemistry

Applications of (R)-1-(4-Chlorophenyl)ethanol


Asymmetric Synthesis of Pharmaceutical Intermediates

As a chiral building block, (R)-1-(4-chlorophenyl)ethanol is utilized in the synthesis of enantiomerically pure drug candidates. Its defined stereochemistry is critical for constructing complex molecules, such as in the Mitsunobu reaction to synthesize chiral 3-aryl-3-substituted propanoic acids, a motif found in various bioactive compounds . The high chiral purity (>98% e.e.) from reputable sources ensures the final API meets stringent regulatory standards for optical purity [1].

Synthesis of DP1 Antagonist Pharmacophores

The compound serves as a key substrate in the multi-step synthesis of 2,3,4,9-tetrahydro-1H-carbazole derivatives, which are potent antagonists of the DP1 receptor (a target for allergic and inflammatory conditions) . Using the pre-defined (R)-enantiomer is essential for generating the correct stereochemistry in the final pharmacophore, which would be impossible or highly inefficient if starting from the racemate.

Chiral Separation and Quality Control Methods

The racemic mixture of 1-(4-chlorophenyl)ethanol is frequently used as a test analyte for evaluating and benchmarking novel chiral stationary phases (CSPs) in HPLC, with column efficiencies of up to 18,900 plates m⁻¹ reported for this compound [2]. This makes pure (R)-1-(4-chlorophenyl)ethanol an essential reference standard for analytical chemists developing new methods for chiral resolution and validating the optical purity of synthesized batches [3].

Investigating Racemization Mechanisms

(R)-1-(4-Chlorophenyl)ethanol is employed as a model substrate in fundamental studies investigating the racemization of secondary alcohols using transition metal catalysts, such as ruthenium hydroxide complexes . The use of the pure enantiomer allows researchers to precisely quantify racemization rates and understand reaction mechanisms, which is valuable for designing stable chiral drug candidates and catalysts.

Application
Selection Property
Validation Focus
Asymmetric synthesis research
Defined (R)-stereochemistry and chiral purity
Enantiomeric purity verification (HPLC/GC)
DP1 receptor probe synthesis
Stereochemical control in multistep reactions
Stereochemical fidelity in pharmacophore design
Chiral separation method development
Reference standard for chiral chromatography
Method validation for enantiomeric resolution
Racemization mechanism studies
Pure enantiomer for kinetic studies
Racemization rate and catalyst evaluation

Technical Documentation Hub

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38 linked technical documents
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